7-Chloro-1,6-naphthyridin-2(1H)-one
Overview
Description
7-Chloro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 7th position and a keto group at the 2nd position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,6-naphthyridin-2(1H)-one typically involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. This process can be carried out in various solvents, including concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid . By carefully selecting the solvent and reaction conditions, high yields of the target compound can be achieved. side products may also form under certain conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 7th position can be displaced by nucleophiles such as alkylamines, leading to the formation of more complex derivatives.
Oxidation and Reduction Reactions: The keto group at the 2nd position can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Alkylamines are commonly used as nucleophiles in substitution reactions.
Oxidation and Reduction Reactions:
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1,6-naphthyridin-2(1H)-one and its derivatives primarily involves the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,6-naphthyridin-2(1H)-one
- 7-Iodo-1,6-naphthyridin-2(1H)-one
- 7-Fluoro-1,6-naphthyridin-2(1H)-one
Comparison
Compared to its halogenated analogs, 7-Chloro-1,6-naphthyridin-2(1H)-one is unique due to its specific reactivity and potential applications. The chloro substituent provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications. Additionally, its derivatives have shown promising biological activities, particularly as tyrosine kinase inhibitors, which may not be as pronounced in its brominated, iodinated, or fluorinated counterparts .
Properties
IUPAC Name |
7-chloro-1H-1,6-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIXGILAIBKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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